![molecular formula C9H6ClN3 B2418947 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile CAS No. 1553024-32-0](/img/structure/B2418947.png)
2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile, commonly known as CP-868,596, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound belongs to the class of pyrrolopyridines and has shown promising results in inhibiting the growth of cancer cells.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis of Condensed Pyrrolo[b]pyrazines: The compound has been used in the synthesis of condensed pyrrolo[b]pyrazines, indicating its role in heterocyclic compound formation (Volovenko & Dubinina, 1999).
- Formation of Heterocyclic Structures: Another study utilized a similar compound for the synthesis and characterization of new heterocyclic structures, highlighting its potential in creating complex molecular architectures (Murthy et al., 2017).
Chemical Properties and Reactivity
- Intramolecular Cyclization: The compound facilitates intramolecular cyclization processes to form pyrrolo[b]pyrazines, showcasing its role in complex chemical reactions (Volovenko & Dubinina, 2013).
- Antibacterial Agent Synthesis: A related compound has been used as a building block for synthesizing antibacterial agents, indicating its potential in medicinal chemistry (Abdel-Mohsen & Geies, 2008).
Electrocatalytic and Polymerization Properties
- Voltammetric Behaviour and Electroanalytical Applications: A study on an osmium-functionalized pyrrole monomer, related to the compound, explored its electrocatalytic properties and applications in electroanalytical chemistry (Foster, Allen & McCormac, 2004).
- Electrochemical Polymerization: Research on dihydrobenzodipyrroles, which have structural similarities, investigated their use in electrochemical polymerization, suggesting potential applications in creating conductive polymers (Zotti et al., 1989).
Mecanismo De Acción
Target of Action
The primary targets of 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound interacts with FGFRs, inhibiting their activity and thus disrupting the signaling pathway .
Biochemical Pathways
The inhibition of FGFRs by this compound results in the disruption of several downstream signaling pathways, including the RAS–MEK–ERK , PLCγ , and PI3K–Akt pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
The compound’slow molecular weight is noted, which could be beneficial for subsequent optimization and may influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
In general, this compound should be stored in a dry, cool place, away from fire sources and flammable materials .
Propiedades
IUPAC Name |
2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-7-2-4-12-9-8(7)6(1-3-11)5-13-9/h2,4-5H,1H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFFDRYETYYXDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

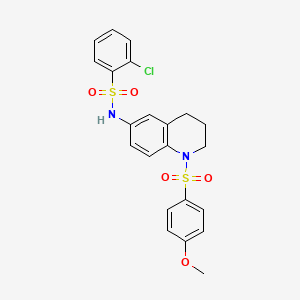
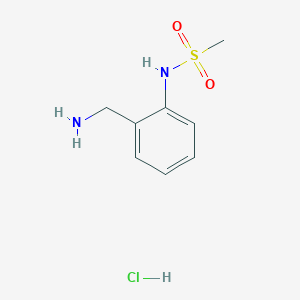
![5-(4-Fluorophenyl)-1-oxaspiro[2.3]hexane](/img/structure/B2418868.png)
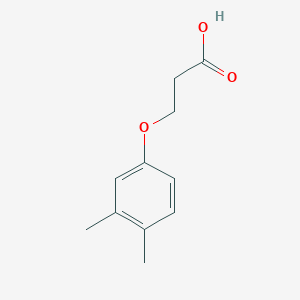
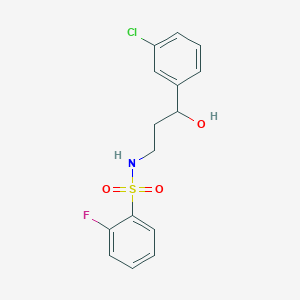

![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2418875.png)
![5-nitro-6-{(E)-2-[3-(prop-2-en-1-yloxy)phenyl]ethenyl}pyrimidine-2,4-diol](/img/structure/B2418876.png)
![3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2418877.png)
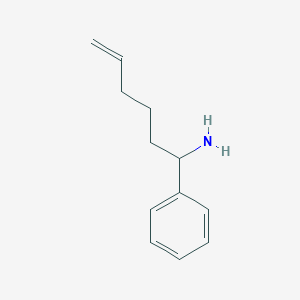
![4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2418880.png)
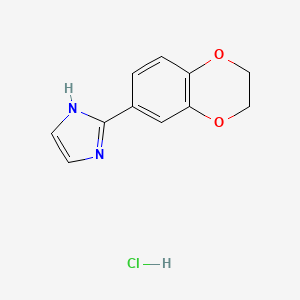
![1-(2-Hydroxyethyl)-2-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]benzimidazole-5-carboxamide](/img/structure/B2418886.png)
